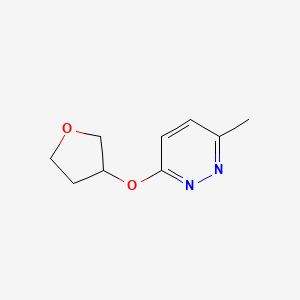

3-Methyl-6-(oxolan-3-yloxy)pyridazine

Description

Properties

IUPAC Name |

3-methyl-6-(oxolan-3-yloxy)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-7-2-3-9(11-10-7)13-8-4-5-12-6-8/h2-3,8H,4-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGHHKPAOLUJTTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCOC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(oxolan-3-yloxy)pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylpyridazine with oxolan-3-ol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(oxolan-3-yloxy)pyridazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The methyl and oxolan-3-yloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-Methyl-6-(oxolan-3-yloxy)pyridazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-6-(oxolan-3-yloxy)pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

- Molecular Complexity : The target compound has a simpler structure compared to silyl-protected analogs (e.g., 394.57 g/mol vs. 179.22 g/mol) , which may enhance bioavailability.

- In contrast, fluorinated or azido-substituted analogs prioritize reactivity for synthetic modifications .

- Thermal Stability : The predicted boiling point of 363.2°C suggests moderate volatility, aligning with pyridazine derivatives but lower than bulkier fused-ring systems .

Research Implications and Limitations

- Electrostatic Properties : Semiempirical AM1 calculations on pyridazine derivatives highlight the importance of nitrogen atom electrostatics in biological activity . The pyrrolidinyl group’s electron-donating effects may enhance charge distribution near the pyridazine core, though experimental validation is needed.

- Structural Optimization : Replacing pyrrolidinyl with oxolanyl (tetrahydrofuran) groups could alter ring electronics and solubility, warranting further study.

- Data Gaps: Limited experimental data (e.g., crystallography, in vitro assays) for the target compound necessitates caution in extrapolating activity from analogs.

Biological Activity

3-Methyl-6-(oxolan-3-yloxy)pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a pyridazine ring substituted with a methyl group and an oxolan-3-yloxy group. This unique structure is believed to influence its interaction with biological targets, enhancing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to reduced microbial growth or cancer cell proliferation.

- Receptor Modulation : It can bind to receptors, modulating their activity and triggering downstream signaling pathways that result in biological responses such as apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The oxolan group is believed to enhance the ability of the compound to form hydrogen bonds with biological molecules, potentially increasing its efficacy against various pathogens.

Anticancer Activity

Studies have demonstrated that derivatives of pyridazine, including this compound, possess potent anticancer activity. For instance:

- In vitro studies have shown that certain pyridazine derivatives exhibit IC50 values in the low micromolar range against breast cancer cell lines such as T-47D and MDA-MB-231 .

- Mechanistic studies reveal that these compounds can induce cell cycle arrest and apoptosis in cancer cells, significantly increasing the population of cells in the G2/M phase and sub-G1 phase .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated a series of 3,6-disubstituted pyridazines for their anticancer properties. Among these, compounds similar to this compound demonstrated:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | T-47D | 0.43 | Induced apoptosis |

| Compound B | MDA-MB-231 | 0.99 | Cell cycle arrest |

These findings suggest that structural modifications around the pyridazine core can significantly enhance anticancer activity.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of pyridazine derivatives against various bacterial strains. The results indicated:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 25 µg/mL |

| S. aureus | 15 µg/mL |

These results highlight the potential application of this compound in treating bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.